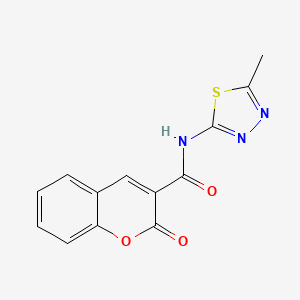![molecular formula C20H18IN3O3S B2397240 N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide CAS No. 450338-65-5](/img/structure/B2397240.png)
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a useful research compound. Its molecular formula is C20H18IN3O3S and its molecular weight is 507.35. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking in Drug Discovery
The compound has potential applications in the field of drug discovery, specifically in the treatment of non-small cell lung carcinoma (NSCLC). A systematic review highlighted the use of molecular docking simulations to identify small molecules with anticancer activity, including various compounds with a similar structural motif as the mentioned compound. This approach is crucial in finding drug candidates with inhibitory activity against epidermal growth factor receptor (EGFR), a common target in NSCLC treatment. The study underlines the importance of molecular docking in selecting potential compounds for further research in cancer treatment (Hidayat, Ibrahim, Suhandi, & Muchtaridi, 2022).
Antioxidant Properties
Research on benzothiazole derivatives, which share structural similarities with the compound , indicates their potential in improving antioxidating activities. A study examining the effect of benzothiazole derivatives on mice fed a high-fat diet revealed that these compounds could enhance antioxidating activities, suggesting their potential utility in managing oxidative stress-related conditions (Erbin, 2013).
Anticancer Activities of Natural Compounds
The compound's structure, bearing resemblance to pyrazole and benzamide moieties, may imply its potential in anticancer activities. This is supported by a chapter discussing African medicinal spices and vegetables, highlighting the cytotoxic activities of various natural compounds, including pyrazole derivatives, against cancer cells. The chapter emphasizes the induction of apoptosis and cell cycle arrest as mechanisms through which these natural compounds exert their anticancer effects (Kuete, Karaosmanoğlu, & Sivas, 2017).
Synthesis and Bioactivity of Pyrazole Derivatives
Pyrazole heterocycles, as part of the compound's structure, are recognized for their widespread biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A concise review focusing on the synthesis of pyrazole heterocycles points out their significance in medicinal chemistry, suggesting that modifications and derivatizations of these compounds can lead to the discovery of more active biological agents (Dar & Shamsuzzaman, 2015).
Antifungal Activities
The compound might also hold antifungal potential, as evidenced by a review examining small molecules against Fusarium oxysporum. The study highlights the importance of understanding the structure-activity relationship and pharmacophore sites of compounds for their efficient application against fungal pathogens (Kaddouri, Benabbes, Ouahhoud, Abdellattif, Hammouti, & Touzani, 2022).
properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18IN3O3S/c1-12-6-5-9-18(13(12)2)24-19(15-10-28(26,27)11-17(15)23-24)22-20(25)14-7-3-4-8-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOVVSWBXSIPMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4I)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18IN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)
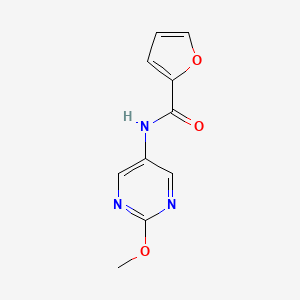
![2-ethoxy-1-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7,8,9-tetrahydro-4H-quinolizin-4-one](/img/structure/B2397163.png)
![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)
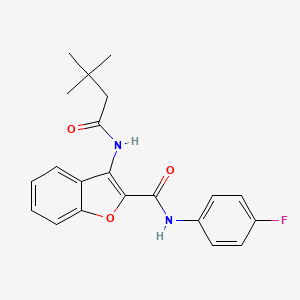

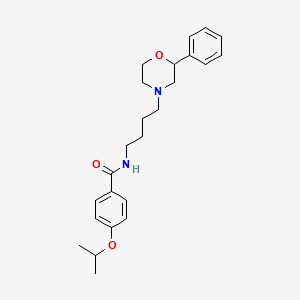

![2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride](/img/structure/B2397171.png)
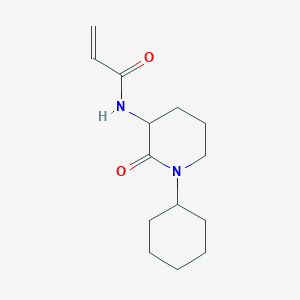

![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2397174.png)
